

# managing isotopic interferences in Neodymium analysis

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## **Technical Support Center: Neodymium Analysis**

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals managing isotopic interferences in Neodymium (Nd) analysis.

## Frequently Asked Questions (FAQs)

Q1: What are the most common isotopic and polyatomic interferences in Neodymium (Nd) analysis?

A1: The primary interferences encountered during Nd isotope analysis are isobaric (same mass) and polyatomic. The most significant are:

- Isobaric Interferences:
  - Samarium (Sm) isotopes interfere with Neodymium at masses 144, 148, and 150.[1]
  - Cerium (Ce) isotopes, specifically <sup>142</sup>Ce, interfere with <sup>142</sup>Nd.[2][3]
- Polyatomic (Molecular) Interferences:
  - Oxide formations, such as Barium Oxide (BaO+), can interfere with rare earth elements,
     potentially impacting the accuracy of measurements in complex matrices.[4][5]

#### Troubleshooting & Optimization





- Hydride formations, like <sup>141</sup>PrH<sup>+</sup>, can create a molecular interference at mass 142, overlapping with <sup>142</sup>Nd.[2]
- Doubly-Charged Ion Interferences:
  - In some instances, doubly-charged ions like <sup>150</sup>Nd<sup>2+</sup> or <sup>150</sup>Sm<sup>2+</sup> can interfere with analytes at half their mass-to-charge ratio (e.g., mass 75).[6][7] While less common for direct Nd analysis, it is a potential issue in multi-elemental studies.

Q2: Why is correcting for isobaric interferences so critical for accurate Nd isotope ratios?

A2: Isobaric interferences are a major limiting factor in achieving accurate and precise isotope ratio measurements.[1] Since a mass spectrometer separates ions based on their mass-to-charge ratio, it cannot distinguish between isotopes of different elements that have the same mass (e.g., <sup>144</sup>Nd and <sup>144</sup>Sm). Failure to correct for these overlaps leads to an artificially high signal for the Nd isotope, resulting in skewed and inaccurate isotope ratios, such as the geologically significant <sup>143</sup>Nd/<sup>144</sup>Nd ratio.[1]

Q3: What is "mass bias" and how does it affect interference corrections?

A3: Mass bias, or instrumental mass fractionation, is the variable transmission of ions through the mass spectrometer, where lighter isotopes are often transmitted more efficiently than heavier ones.[8] This phenomenon affects both the analyte (Nd) and the interfering element (e.g., Sm). To perform an accurate interference correction, it is crucial to determine the mass bias of the interfering element.[1] This is often done by measuring a ratio of two interference-free isotopes of the interfering element (e.g., <sup>147</sup>Sm/<sup>149</sup>Sm) and comparing the measured value to the "true" or accepted natural ratio.[1]

Q4: Is it possible to perform Nd isotopic analysis without chemical separation of interfering elements?

A4: While chemical separation is the conventional and most robust method to remove interfering elements like Sm and Ce prior to analysis, some modern techniques aim to overcome this time-consuming step.[9][10][11] Methods such as Laser Ionization Mass Spectrometry (LIMS) can discriminate against isobaric interferences in situ by tuning laser parameters.[9][10] Additionally, mathematical correction procedures are often robust enough to handle certain levels of interference, though their accuracy depends heavily on the Sm/Nd



ratio.[12] For high-precision work, chemical separation remains the recommended approach. [13][14]

## **Troubleshooting Guides**

# Problem: My <sup>143</sup>Nd/<sup>144</sup>Nd ratios are inaccurate due to Samarium (Sm) interference.

This is the most common issue in Nd analysis. The isotopes <sup>144</sup>Sm, <sup>148</sup>Sm, and <sup>150</sup>Sm directly overlap with <sup>144</sup>Nd, <sup>148</sup>Nd, and <sup>150</sup>Nd. Accurate correction is essential.

Mass Number	Neodymium Isotope	Interfering Samarium Isotope
144	<sup>144</sup> Nd	<sup>144</sup> Sm
148	<sup>148</sup> Nd	<sup>148</sup> Sm
150	<sup>150</sup> Nd	<sup>150</sup> Sm

This protocol is based on monitoring an interference-free Sm isotope to calculate and subtract the contribution of interfering Sm isotopes. The most accurate methods also correct for the mass bias of Sm.[1]

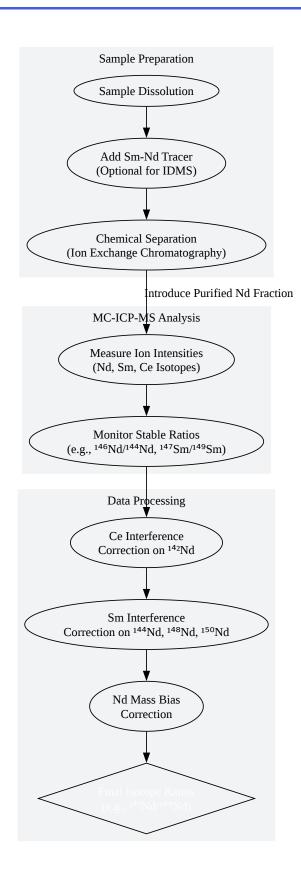
- Monitor Interference-Free Sm Isotopes: During your analysis, measure the signal intensity of an interference-free samarium isotope, typically <sup>147</sup>Sm or <sup>149</sup>Sm.[1]
- Determine Sm Mass Bias: Measure the <sup>147</sup>Sm/<sup>149</sup>Sm ratio. Compare this measured ratio to the true <sup>147</sup>Sm/<sup>149</sup>Sm ratio to calculate the mass bias factor for Sm.[1] This step is critical for high precision.
- Calculate Interfering Sm Isotope Intensities: Use the measured intensity of the interference-free Sm isotope (e.g., <sup>147</sup>Sm) and the calculated Sm mass bias to determine the true intensities of the interfering Sm isotopes (<sup>144</sup>Sm, <sup>148</sup>Sm, <sup>150</sup>Sm).[1]
- Subtract Sm Contribution: Subtract the calculated intensities of the interfering Sm isotopes from the total measured signals at masses 144, 148, and 150 to get the true intensities of the Nd isotopes.



• Correct for Nd Mass Bias: After correcting for Sm interference, correct for Nd instrumental mass fractionation by normalizing to a stable isotope ratio, typically  $^{146}$ Nd/ $^{144}$ Nd = 0.7219.[1]

Method	Description	Typical Accuracy of <sup>143</sup> Nd/ <sup>144</sup> Nd
Method 1: No Mass Bias Correction	Calculates Sm interference from the measured <sup>147</sup> Sm intensity using standard IUPAC isotopic abundances. Does not account for Sm mass bias.	Off by >600 ppm (overcorrection)
Method 2: Internal Sm Mass Bias Correction	(Most Accurate) Calculates Sm interference after determining the specific mass bias for Sm during the run using the <sup>147</sup> Sm/ <sup>149</sup> Sm ratio.[1]	~11 ppm
Method 3: Using Nd Mass Bias for Sm	Assumes the mass bias for Sm is the same as for Nd. Applies the Nd mass bias factor (from <sup>146</sup> Nd/ <sup>144</sup> Nd) to the Sm correction.	Off by ~100 ppm (undercorrection)
Data derived from a study using a 200 ppb Nd solution doped with 10 ppb Sm.[1]		





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## Problem: I am observing elevated or inconsistent signals at mass 142.

This issue often points to interference from either <sup>142</sup>Ce or <sup>141</sup>PrH<sup>+</sup>.

- Monitor Cerium: Measure the intensity of the interference-free and abundant <sup>140</sup>Ce isotope during your analysis.
- Calculate <sup>142</sup>Ce Contribution: Use the accepted <sup>140</sup>Ce/<sup>142</sup>Ce abundance ratio to calculate the expected signal from <sup>142</sup>Ce based on your measured <sup>140</sup>Ce intensity.[2] Note that this ratio may need to be adjusted based on instrument-specific mass bias.[15]
- Apply Correction: Subtract the calculated <sup>142</sup>Ce intensity from the total signal measured at mass 142.
- Verify Correction: Analyze a Nd standard doped with varying amounts of Ce to ensure your correction protocol is robust. The corrected <sup>142</sup>Nd value should remain constant regardless of the Ce concentration.[2]

Hydride formation (a plasma ion combining with hydrogen) is another potential interference at mass 142.[2]

- Instrument Tuning: Reduce hydride formation by using "hot" plasma conditions and optimizing nebulizer gas flow rates.[15]
- Sample Introduction: Using a desolvating nebulizer system (e.g., Apex or Aridus) can significantly reduce the introduction of hydrogen and thus minimize hydride formation.[2]

# Problem: My results are noisy, suggesting potential polyatomic interferences (e.g., oxides).

Polyatomic interferences occur when ions from the argon plasma, sample matrix, or solvent combine to form molecular ions that overlap with the analyte mass. For rare earth elements, refractory oxides from matrix elements like Barium (e.g., <sup>138</sup>Ba<sup>16</sup>O<sup>+</sup> at mass 154) can be problematic.

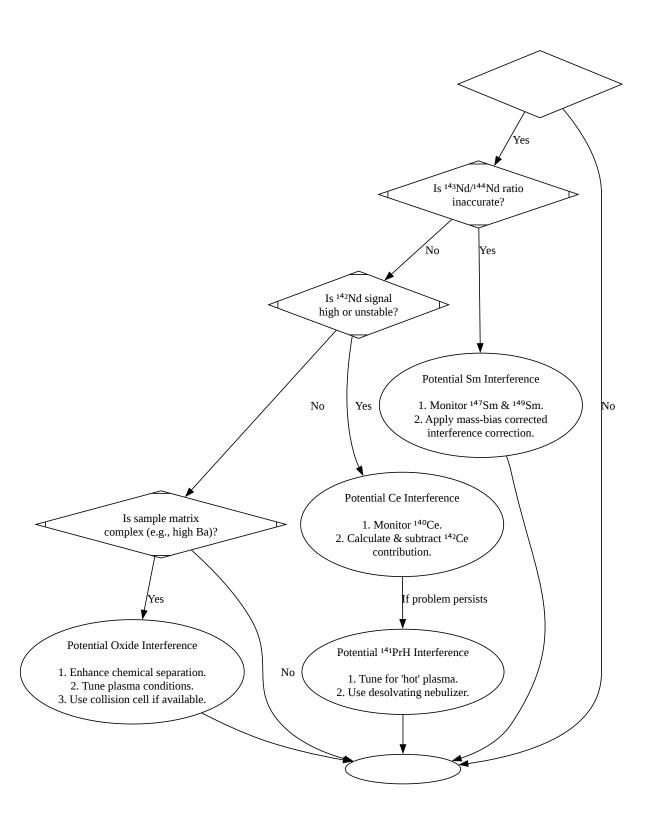






- Plasma Conditions: Tune the instrument to achieve robust or "hot" plasma conditions, which
  helps to break down molecular species.[15] This typically involves optimizing RF power and
  nebulizer gas flow.
- Sample Preparation: If the sample matrix is complex and known to contain high
  concentrations of elements like Ba, enhance chemical separation procedures to ensure their
  complete removal.[16]
- Collision/Reaction Cells: For instruments equipped with this technology (e.g., ICP-MS/MS or ICP-QQQ), use a cell gas like helium to remove polyatomic interferences through kinetic energy discrimination (KED) or a reactive gas to neutralize them.[4][5]





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